![molecular formula C24H19F2NO3S B2440899 6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899213-87-7](/img/structure/B2440899.png)
6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
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Overview
Description
6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic compound that belongs to the quinolinone family. This compound has been synthesized and studied for its potential use in scientific research applications.
Scientific Research Applications
- STL133381 has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound inhibits cell proliferation and induces apoptosis, making it a candidate for targeted cancer therapies .
- Inflammation plays a crucial role in many diseases. STL133381 has shown anti-inflammatory effects by modulating key pathways, such as NF-κB and COX-2. It could be explored as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require effective treatments. STL133381 exhibits neuroprotective properties by reducing oxidative stress and inflammation. Researchers are investigating its potential as a therapeutic agent for these conditions .
- STL133381 displays antibacterial activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure makes it an interesting candidate for developing new antibiotics to combat drug-resistant strains .
- Preliminary studies suggest that STL133381 may inhibit viral replication. Researchers have explored its effects against RNA viruses, including influenza and hepatitis C. Further investigations are needed to validate its antiviral properties .
- STL133381 absorbs light in the visible range, making it suitable for PDT. In this approach, the compound is selectively delivered to tumor cells, and upon light activation, it generates reactive oxygen species, leading to localized cell death. STL133381-based PDT could enhance cancer treatment .
Anticancer Activity
Anti-inflammatory Properties
Neuroprotective Effects
Antibacterial Activity
Antiviral Potential
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antibacterial, antifungal, antimycobacterial, anticancer, and anti-hiv activities .
Biochemical Pathways
Similar compounds have shown inhibition activity against various strains of candida , suggesting potential effects on fungal metabolic pathways.
Result of Action
Similar compounds have shown good inhibition activity against various strains of candida , and one compound showed interesting in vitro anticancer activity .
properties
IUPAC Name |
6,7-difluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-6-8-18(9-7-15)31(29,30)23-14-27(13-17-5-3-4-16(2)10-17)22-12-21(26)20(25)11-19(22)24(23)28/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWBYBTAVXROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one |
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